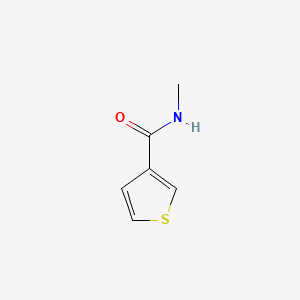

N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-7-6(8)5-2-3-9-4-5/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKWERIUUJADFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878908 | |

| Record name | 3-Thiophencarboxamide,N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59906-38-6 | |

| Record name | N-Methyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59906-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophencarboxamide,N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-methylthiophene-3-carboxamide derivatives have been studied for their anticancer activities. Research indicates that these compounds can act as biomimetics of established anticancer drugs. For instance, a study demonstrated that certain thiophene carboxamide derivatives exhibited significant activity against Hep3B hepatocellular carcinoma cells, with IC50 values as low as 11.6 µg/mL, indicating potent antiproliferative effects .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific molecular targets such as kinases and transcription factors. For example, some derivatives have been shown to inhibit the STAT3 signaling pathway, which is crucial in cancer cell proliferation .

Antimicrobial Effects

this compound and its derivatives have demonstrated antimicrobial properties against various pathogens. A study reported that certain substituted thiophene carboxamides exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 20 mm .

Anti-inflammatory and Analgesic Properties

Research has also explored the anti-inflammatory potential of these compounds. They may inhibit the activity of cyclooxygenase enzymes, contributing to their analgesic effects .

Material Science

Organic Semiconductors

Due to their unique electronic properties, this compound derivatives are being investigated for use in organic semiconductors and conductive polymers. Their ability to facilitate charge transport makes them suitable candidates for electronic applications .

Data Tables

Case Study 1: Anticancer Evaluation

A series of thiophene carboxamide derivatives were synthesized and evaluated for their anticancer activity against various cell lines. One compound showed an IC50 value of 7.66 µg/mL against Hep3B cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

In a comprehensive screening of antimicrobial properties, several this compound derivatives were tested against common bacterial strains. The results highlighted significant antibacterial effects, particularly from compounds containing hydroxyl and methoxy substituents .

Mechanism of Action

The mechanism by which N-methylthiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of N-Methylthiophene-3-Carboxamide Derivatives

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Nitro () or trifluoromethyl () groups enhance electrophilicity, improving interactions with enzyme active sites. Bulky Groups: Adamantyl () increases steric bulk, possibly enhancing selectivity for kinase domains. Polar Groups: The 3-aminopropyl chain () may improve solubility or enable hydrogen bonding with targets.

Biological Activity :

- Antimicrobial Activity : Schiff base derivatives () exhibit broad-spectrum antibacterial and antifungal effects, likely due to membrane disruption.

- Anticancer Activity : Compound H-123 () demonstrates potent anti-leukemic effects via dual pathway inhibition, underscoring the importance of hybrid structures combining thiophene carboxamide with heterocyclic moieties.

Physicochemical and Pharmacokinetic Properties

- Solubility: Aminopropyl and methyl groups () enhance hydrophilicity compared to nitro or chlorophenyl derivatives.

- Metabolic Stability : Adamantyl and trifluoromethyl groups () may reduce metabolic degradation, extending half-life.

- Toxicity: Nitro groups () are associated with genotoxicity risks, necessitating careful evaluation .

Mechanistic Insights

- Enzyme Inhibition : Pyrimidine-containing analogs () target kinase pathways, indicating that hybridizing thiophene carboxamides with heterocycles broadens therapeutic applications.

Biological Activity

N-methylthiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (CHNOS) features a thiophene ring substituted with a methyl group and a carboxamide functional group. This structure is crucial for its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can modulate receptor activity, potentially impacting signaling pathways related to inflammation and oxidative stress .

- Apoptotic Pathways : Studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspases .

Anticancer Properties

Several studies have investigated the anticancer effects of this compound derivatives. For instance:

- In Vitro Studies : Compounds derived from this compound have demonstrated significant cytotoxicity against various cancer cell lines. One study reported IC values of 5.46 µM and 12.58 µM against Hep3B liver cancer cells for specific derivatives, indicating potent activity .

- Mechanistic Insights : The compound's ability to interfere with tubulin dynamics has been highlighted, where it mimics the action of known chemotherapeutics like colchicine, leading to cell cycle arrest in the G2/M phase .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : The compound exhibited promising activity against several fungal strains, with inhibition percentages ranging from 28% to 65% at concentrations of 1 mg/ml .

- Comparative Analysis : When compared to standard antifungal agents like nystatin, certain derivatives showed enhanced efficacy against specific pathogens .

Case Studies

- Erythroleukemia Model : In a mouse model of erythroleukemia, treatment with this compound derivatives resulted in reduced tumor burden and improved erythroid differentiation. The study highlighted the compound's potential in promoting immune cell activation and inhibiting disease progression by targeting specific signaling pathways such as STAT3 and c-Myc .

- Cell Line Studies : In vitro assays demonstrated that treatment with this compound led to apoptosis in HEL cells (a type of leukemia cell line), with increased rates observed over time. Flow cytometry analysis confirmed mitochondrial damage as a key mechanism underlying its anticancer effects .

Data Summary

| Activity Type | Target Organism/Cell Line | IC_{50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | Hep3B (liver cancer) | 5.46 µM | Tubulin binding, cell cycle arrest |

| Antimicrobial | Various fungal strains | 28%-65% | Enzyme inhibition, membrane disruption |

| Erythroleukemia | Mouse model | Not specified | STAT3/c-Myc pathway inhibition |

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Mechanistic Insight :

The sulfur atom in the thiophene ring acts as the primary site for electrophilic attack. Oxidation proceeds via a two-step radical mechanism, forming sulfoxide intermediates before further conversion to sulfones .

Reduction Reactions

The carboxamide group can be selectively reduced to form amine derivatives.

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, reflux | N-methylthiophene-3-methylamine |

| Sodium borohydride (NaBH₄) | Methanol, 60°C | Partial reduction to alcohol analogs |

Research Findings :

-

Reduction with LiAlH₄ yields the primary amine with >85% efficiency .

-

NaBH₄ shows limited reactivity, requiring prolonged reaction times for partial conversion .

Nucleophilic Substitution at the Carboxamide Group

The carboxamide nitrogen participates in nucleophilic displacement reactions.

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines | DMF, 80°C, K₂CO₃ | N-alkyl/aryl substituted derivatives |

| Thiols | EtOH, reflux | Thioamide analogs |

Case Study :

Reaction with benzylamine in dimethylformamide (DMF) produces N-benzyl-N-methylthiophene-3-carboxamide with 92% yield, confirmed by ¹H NMR .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution at the 2- and 5-positions.

| Reagent | Conditions | Product |

|---|---|---|

| Bromine (Br₂) | Acetic acid, 25°C | 5-bromo-N-methylthiophene-3-carboxamide |

| Nitric acid (HNO₃) | H₂SO₄, 0°C | 2-nitro derivatives |

Key Observation :

Bromination occurs regioselectively at the 5-position due to the directing effect of the carboxamide group .

Cyclization Reactions

N-methylthiophene-3-carboxamide serves as a precursor for fused heterocycles.

| Reagent | Conditions | Product |

|---|---|---|

| 2-Cyano-3-mercaptoacrylamides | Dioxane, NaOMe, reflux | Thieno[2,3-d]pyrimidine derivatives |

| Pseudosaccharin chloride | DMF, 120°C | Thienopyrimidinebenzoisothiazole |

Mechanistic Pathway :

Cyclization involves intramolecular nucleophilic attack by the carboxamide oxygen or nitrogen, followed by dehydration (e.g., thienopyrimidine formation) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for functionalization.

| Reaction Type | Catalyst | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biarylthiophene carboxamides |

| Sonogashira | PdCl₂, CuI, PPh₃ | Alkynylated derivatives |

Example :

Suzuki coupling with phenylboronic acid yields 5-phenyl-N-methylthiophene-3-carboxamide, a key intermediate in pharmaceutical synthesis .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the carboxamide group undergoes hydrolysis:

| Conditions | Product |

|---|---|

| HCl (6M), reflux | Thiophene-3-carboxylic acid |

| NaOH (10%), ethanol | Sodium carboxylate salt |

Kinetic Data :

Hydrolysis in 6M HCl follows first-order kinetics with a half-life of 45 minutes at 80°C .

Preparation Methods

Q & A

Basic: What are the optimal synthetic routes for N-methylthiophene-3-carboxamide derivatives, and how can reaction conditions be standardized?

Answer:

The synthesis typically involves coupling reactions between thiophene-3-carboxylic acid derivatives and methylamine, with careful control of solvents (e.g., dry CH₂Cl₂ or ethanol) and anhydrides (e.g., succinic or maleic anhydride). For example, amidation reactions under reflux conditions with benzylamine or methylamine derivatives yield carboxamide products. Purification methods such as reverse-phase HPLC or recrystallization (e.g., methanol) are critical for isolating high-purity compounds . Standardization requires monitoring reaction kinetics via TLC and optimizing temperature (e.g., 60–80°C) and stoichiometry to suppress side reactions like over-acylation.

Basic: How can NMR and mass spectrometry (MS) be employed to confirm the structure and purity of this compound analogs?

Answer:

- ¹H/¹³C NMR : Key signals include the thiophene ring protons (δ 6.5–7.5 ppm), methyl group singlet (~δ 3.0 ppm for N-CH₃), and carboxamide carbonyl (δ ~165–170 ppm). Splitting patterns in aromatic regions help confirm substitution positions .

- HRMS/LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm functional groups (e.g., loss of CO or CH₃NH₂). Purity ≥95% is assessed via LC-MS peak integration .

Advanced: How should researchers address contradictory bioactivity data (e.g., antibacterial vs. no activity) across structurally similar derivatives?

Answer:

Contradictions often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) may enhance antibacterial activity by increasing membrane permeability, while bulky groups reduce target binding .

- Assay variability : Standardize MIC assays using reference strains (e.g., S. aureus ATCC 25923) and control for solvent effects (e.g., DMSO ≤1% v/v). Cross-validate results with time-kill assays .

Advanced: What computational strategies are effective for predicting the biological activity and stability of novel this compound derivatives?

Answer:

- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with antibacterial/antioxidant activity .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior or enzyme inhibition .

- Molecular docking : Simulate binding to targets (e.g., bacterial gyrase or antioxidant enzymes) using AutoDock Vina or Schrödinger Suite .

Basic: What are the common challenges in purifying this compound derivatives, and how can they be mitigated?

Answer:

- Low solubility : Use mixed solvents (e.g., CH₂Cl₂:MeOH) for recrystallization.

- Byproduct contamination : Employ gradient elution in HPLC (C18 column, 0.1% TFA in H₂O/ACN) to separate unreacted amines or acylated side products .

Advanced: How can researchers design analogs to improve the metabolic stability of this compound derivatives?

Answer:

- Bioisosteric replacement : Substitute the thiophene ring with furan or pyrrole to reduce oxidative metabolism .

- Prodrug strategies : Introduce ester moieties (e.g., ethyl carboxylate) for enhanced bioavailability, as seen in related thiophene carboxamides .

Advanced: What experimental methodologies are recommended for elucidating the mechanism of action of this compound in antimicrobial studies?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ against bacterial topoisomerase IV or dihydrofolate reductase .

- Membrane disruption tests : Use SYTOX Green uptake assays to evaluate pore formation .

- Resistance profiling : Serial passage studies to identify mutations in target genes (e.g., gyrA for quinolone resistance) .

Basic: What role do substituents on the thiophene ring play in modulating the biological activity of this compound derivatives?

Answer:

- Position 2 substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity but may reduce solubility.

- Position 5 substituents : Hydrophobic groups (e.g., phenyl) improve membrane penetration but increase cytotoxicity risks .

Advanced: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose compounds to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h. Monitor degradation via HPLC .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and quantify impurities using LC-MS .

Advanced: What strategies optimize the regioselectivity of this compound synthesis in multi-step reactions?

Answer:

- Directing groups : Use -SO₂NH₂ or -COOR to control acylation/alkylation positions .

- Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki couplings to introduce aryl groups at specific sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.